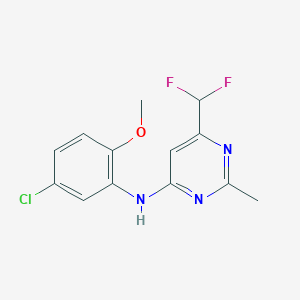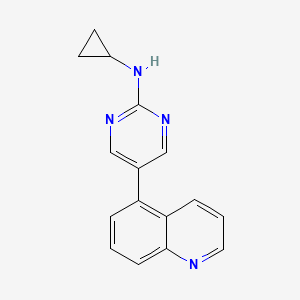![molecular formula C23H34N6O2 B6457789 4-tert-butyl-2-cyclopropyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine CAS No. 2549053-26-9](/img/structure/B6457789.png)
4-tert-butyl-2-cyclopropyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-2-cyclopropyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine is a complex organic molecule featuring a diverse structure It integrates elements such as tert-butyl, cyclopropyl, oxadiazole, and piperazine groups, all connected to a pyrimidine core
Preparation Methods
The synthesis of 4-tert-butyl-2-cyclopropyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine involves several complex steps. Each step requires precise reaction conditions and meticulous control of the reagents. One synthetic route begins with the formation of the pyrimidine core, followed by the sequential addition of each functional group through selective reactions. Industrial production would scale these processes, incorporating advanced techniques such as continuous flow chemistry and high-throughput screening to optimize yield and purity.
Chemical Reactions Analysis
4-tert-butyl-2-cyclopropyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine is likely to undergo a variety of chemical reactions, including:
Oxidation and Reduction: The different functional groups present in the molecule, such as the oxadiazole and piperazine rings, may be subject to oxidation and reduction under specific conditions, leading to various oxidized or reduced products.
Substitution Reactions: The presence of multiple reactive sites makes it susceptible to nucleophilic and electrophilic substitution reactions, depending on the reagents used.
Cyclization and Ring-Opening Reactions: The cyclopropyl and oxadiazole rings can engage in cyclization or ring-opening under specific conditions, potentially forming new structural isomers.
Common reagents include strong acids or bases, oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The major products from these reactions will vary significantly based on the conditions and reagents used.
Scientific Research Applications
In chemistry, its unique structure allows for exploration of new reaction mechanisms and pathways, providing insights into the behavior of complex organic compounds. In biology and medicine, it holds potential as a scaffold for developing new pharmaceuticals, given its multiple functional groups that can interact with biological targets. Its application in industry might include the synthesis of advanced materials or as a precursor for more complex molecules.
Mechanism of Action
The mechanism by which 4-tert-butyl-2-cyclopropyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine exerts its effects would depend heavily on its specific application. In a biological context, it might target specific enzymes or receptors, modulating their activity through interactions with its functional groups. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and pathways involved might encompass signaling cascades or metabolic pathways.
Comparison with Similar Compounds
Compared to other compounds with similar functional groups, this compound stands out due to its unique combination of tert-butyl, cyclopropyl, oxadiazole, and piperazine moieties attached to a pyrimidine core. Similar compounds could include those with pyrimidine cores substituted with different groups, such as 4-tert-butyl-2-cyclopropyl-6-(4-{[5-(phenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine, highlighting the variability and potential for creating a diverse range of derivatives with unique properties and applications.
Properties
IUPAC Name |
2-[[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O2/c1-23(2,3)18-14-19(25-21(24-18)16-4-5-16)29-10-8-28(9-11-29)15-20-26-27-22(31-20)17-6-12-30-13-7-17/h14,16-17H,4-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJHSEFETWCTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)CC4=NN=C(O4)C5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457712.png)
![N-[3-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine](/img/structure/B6457713.png)
![N-[4-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine](/img/structure/B6457719.png)
![9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6457738.png)
![7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B6457745.png)
![4-ethyl-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457757.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine](/img/structure/B6457763.png)

![2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457781.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine](/img/structure/B6457783.png)
![4-(difluoromethyl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457801.png)
![2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457808.png)
![2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457825.png)
